molecular formula C13H8Cl2FNO3 B1434297 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene CAS No. 1708126-05-9

1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene

Cat. No.: B1434297
CAS No.: 1708126-05-9
M. Wt: 316.11 g/mol
InChI Key: ZXIJIPHPRSBSTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene is an aromatic compound with the molecular formula C13H8Cl2FNO3 It is characterized by the presence of two chlorine atoms, a fluorophenyl group, a methoxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene can be achieved through several methods. One common approach involves the reaction of 1,5-dichloro-2-nitrobenzene with 3-fluorobenzyl alcohol in the presence of a base, such as potassium carbonate, and a phase transfer catalyst. The reaction is typically carried out in a polar solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-quality products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup for reducing the nitro group.

    Oxidation: Potassium permanganate in an aqueous medium is often employed for oxidizing the methoxy group.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the chlorine atoms.

    Reduction: The major product is 1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-aminobenzene.

    Oxidation: The major product is 1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-carboxybenzene.

Scientific Research Applications

1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene involves its interaction with specific molecular targets and pathways The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

    1,5-Dichloro-2-methoxy-4-nitrobenzene: Lacks the fluorophenyl group, which may affect its reactivity and biological activity.

    2,4-Dichloro-1-(3-fluorophenyl)-5-nitrobenzene: Similar structure but different substitution pattern, leading to variations in chemical properties and applications.

    1,5-Dichloro-2-[(4-fluorophenyl)methoxy]-4-nitrobenzene: Similar but with the fluorine atom in a different position on the phenyl ring, which can influence its chemical behavior.

Uniqueness

1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2FNO3/c14-10-5-11(15)13(6-12(10)17(18)19)20-7-8-2-1-3-9(16)4-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIJIPHPRSBSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C(=C2)[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601192335
Record name Benzene, 1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1708126-05-9
Record name Benzene, 1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1708126-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.